molecular formula C14H14N2O3S B2882799 2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide CAS No. 338777-29-0

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide

Cat. No. B2882799
CAS RN: 338777-29-0
M. Wt: 290.34
InChI Key: QWZZBSCNQUVDEY-UHFFFAOYSA-N
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Description

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide, also known as AMPT, is a thiophene-based small molecule with potential applications in drug discovery and development. It has been studied for its ability to inhibit the activity of various enzymes and proteins, such as protein kinases, G-protein coupled receptors, and cyclooxygenases. AMPT also has potential applications in scientific research, including as a tool for studying the structure and function of proteins and enzymes.

Scientific Research Applications

Neuroprotection

This compound has been found to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to improve the outcome after transient middle cerebral artery occlusion (MCAO), indicating its potential in treating conditions like stroke .

Energy Metabolism Regulation

The compound plays a crucial role in the regulation of energy metabolism in neurons. It has been observed to accelerate the recovery of energy metabolism in the hippocampus of MCAO rats . This suggests its potential application in conditions where energy metabolism is disrupted.

Glucose Homeostasis

The compound has been associated with the modulation of glucose homeostasis in ischemic stroke through a process known as O-GlcNAcylation . This could have implications for the treatment of diseases related to glucose metabolism.

Activation of O-GlcNAcylation

The compound has been found to activate O-GlcNAcylation , a post-translational modification, in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . This suggests its potential role in the regulation of protein function.

Enhancement of Glucose Uptake

In vitro analyses have shown that the compound can markedly increase glucose uptake in hippocampal neurons . This could be beneficial in conditions where glucose uptake is impaired.

Protection Against Oxygen Glucose Deprivation (OGD) Injury

The compound has demonstrated neuroprotective effects against moderate OGD injury in hippocampal neurons . This suggests its potential use in conditions characterized by oxygen and glucose deprivation.

properties

IUPAC Name

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9(17)15-14-12(7-8-20-14)13(18)16-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZZBSCNQUVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CS1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(4-methoxyphenyl)thiophene-3-carboxamide

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